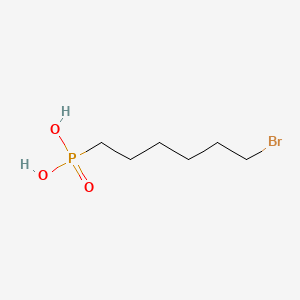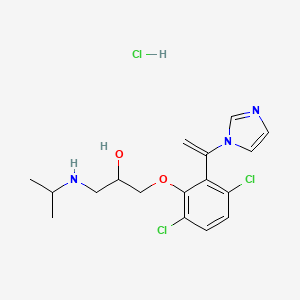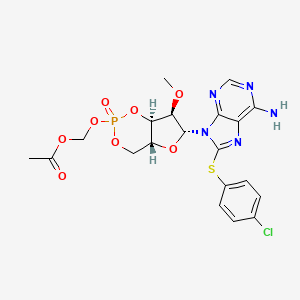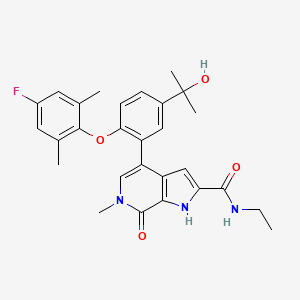
ABBV-744
Übersicht
Beschreibung
“N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” is a chemical compound . It is also known as ABBV-744 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is substituted with various functional groups . The molecular weight of the compound is 491.56 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Selektive Hemmung von Bromodomänen
ABBV-744 ist ein hochspezifischer Inhibitor für die zweite Bromodomäne (BDII) der vier BET-Familienproteine {svg_1}. Es zeigt eine mehr als 300-fach stärkere Bindungsaffinität zur BDII-Bromodomäne von BRD4 im Vergleich zur ersten Bromodomäne (BDI) von BRD4 {svg_2}. Diese Selektivität könnte möglicherweise gezieltere Therapien mit weniger Nebenwirkungen ermöglichen.
Therapie der Akuten Myeloischen Leukämie (AML)
This compound hat in präklinischen Modellen der akuten myeloischen Leukämie (AML) eine robuste Wirksamkeit gezeigt {svg_3}. Studien an AML-Xenograft-Modellen zeigten eine Antitumorwirksamkeit von this compound, die mit dem Pan-BET-Inhibitor ABBV-075 vergleichbar war, aber eine bessere Verträglichkeit aufwies {svg_4}. Dies deutet darauf hin, dass this compound ein vielversprechender BET-Inhibitor der zweiten Generation für die AML-Therapie sein könnte.
Prostatakrebstherapie
This compound hat auch signifikante antiproliferative Aktivitäten im androgenrezeptorpositiven Prostatakrebs gezeigt {svg_5}. In vivo induzierten Dosen von this compound bei Bruchteilen seiner MTD eine Hemmung des Tumorwachstums in Prostatakrebs-Xenograft-Modellen {svg_6}.
Forschung zu BET-Familienproteinen
Als hochspezifischer Inhibitor der zweiten Bromodomäne von BET-Familienproteinen könnte this compound als hochwertiges Werkzeug dienen, um den relativen Beitrag einzelner BDs von BET-Familienproteinen im Kontext verschiedener Transkriptionsprogramme zu untersuchen {svg_7}.
Entwicklung von BET-Inhibitoren der zweiten Generation
Die Entwicklung von this compound stellt einen bedeutenden Fortschritt im Design von BET-Inhibitoren dar. Durch die selektive Zielsetzung der zweiten Bromodomäne von BET-Familienproteinen könnte this compound die Antikrebsaktivitäten in bestimmten Tumorsubtypen beibehalten und gleichzeitig einige der Verträglichkeitsprobleme von Pan-BET-Inhibitoren lindern {svg_8}.
Strukturbasiertes Wirkstoffdesign
Die Entwicklung von this compound stellt auch eine erfolgreiche Anwendung des strukturbasierten Wirkstoffdesigns dar. Durch die gezielte Ausrichtung auf die Sequenzunterschiede zwischen den beiden Bromodomänen von BRD4 konnten Forscher einen Wirkstoff entwickeln, der eine verbesserte BDII-Selektivität und orale Bioverfügbarkeit aufweist {svg_9}.
Wirkmechanismus
Target of Action
ABBV-744 is a highly selective inhibitor for the second bromodomain (BDII) of the four BET family proteins . It exhibits greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .
Mode of Action
Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression .
Biochemical Pathways
This compound has been found to regulate several biochemical pathways. In one study, it was found to alleviate LPS-induced neuroinflammation via regulation of the BATF2-IRF4-STAT1/3/5 axis . In another study, it was found to induce mitochondria damage, reactive oxygen species accumulation, cell cycle arrest and apoptotic cell death in gastric cancer cells .
Pharmacokinetics
This compound is orally bioavailable . It was designed to selectively target the BD2 domain of BET family proteins, in an effort to limit potential on-target adverse activity associated with BD1 interactions . In vivo, this compound produced fewer platelet and gastrointestinal toxicities than a dual BD1/2-targeting compound in preclinical models .
Result of Action
Studies in acute myeloid leukemia xenograft models demonstrated antitumor efficacy for this compound that was comparable with the pan-BET inhibitor ABBV-075 but with an improved therapeutic index .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, doses of this compound at fractions of its maximum tolerated dose induced tumor growth inhibition in acute myeloid leukemia and prostate cancer xenograft models .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138861-99-9 | |
| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABBV-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABBV-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




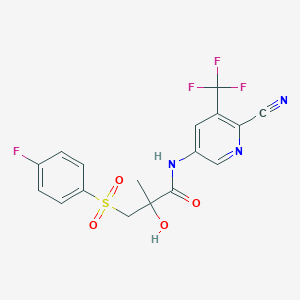
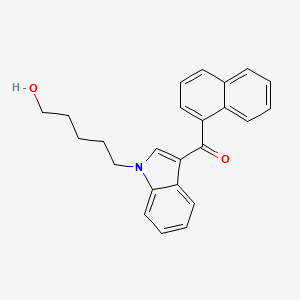
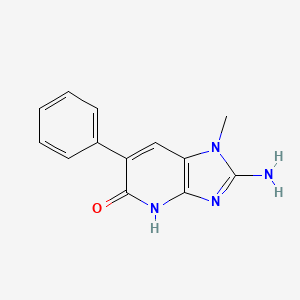
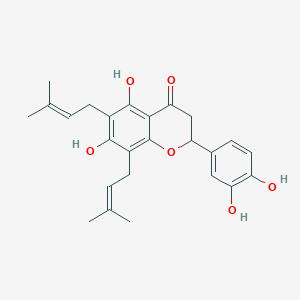
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
